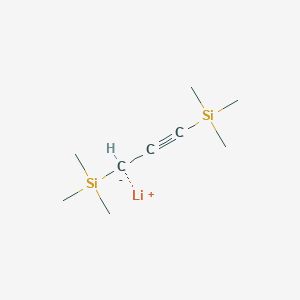
lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane is an organosilicon compound characterized by the presence of lithium and trimethylsilyl groups. This compound is notable for its unique structure, which includes a silicon atom bonded to three methyl groups and a propynyl group. The trimethylsilyl groups confer chemical inertness and a large molecular volume, making the compound useful in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane typically involves the reaction of trimethylsilylacetylene with lithium reagents under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate trimethylsilylacetylene, followed by the addition of trimethylsilyl chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a reducing agent.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Hydride donors like lithium aluminum hydride (LiAlH4) are effective.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced silanes.
Substitution: Halosilanes and other functionalized silanes.
Scientific Research Applications
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the synthesis of bioactive molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The trimethylsilyl groups stabilize reactive intermediates, facilitating the formation of desired products. The lithium ion plays a crucial role in deprotonation and activation of substrates .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Similar structure but lacks the lithium component.
Trimethylsilyl chloride: Used in similar reactions but serves as a chlorinating agent.
Tris(trimethylsilyl)silane: Another organosilicon compound with different reactivity and applications
Uniqueness
Lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane is unique due to its combination of lithium and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it particularly useful in specialized synthetic applications where other compounds may not be as effective .
Properties
CAS No. |
71500-57-7 |
|---|---|
Molecular Formula |
C9H19LiSi2 |
Molecular Weight |
190.4 g/mol |
IUPAC Name |
lithium;trimethyl(3-trimethylsilylprop-1-ynyl)silane |
InChI |
InChI=1S/C9H19Si2.Li/c1-10(2,3)8-7-9-11(4,5)6;/h8H,1-6H3;/q-1;+1 |
InChI Key |
UQHKYCCGCPIPOX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[CH-]C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![1,6-Dimethylbicyclo[3.2.1]octane](/img/structure/B14463947.png)
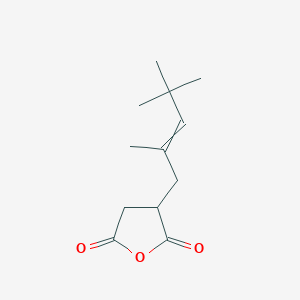
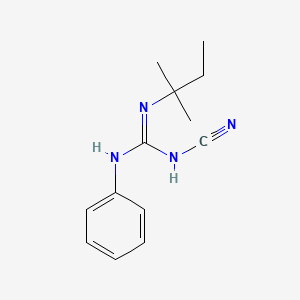

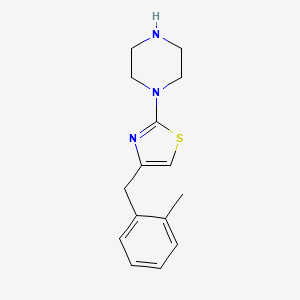
![(5R)-1-[4-(Benzyloxy)-3-methoxyphenyl]-5-hydroxydecan-3-one](/img/structure/B14463973.png)

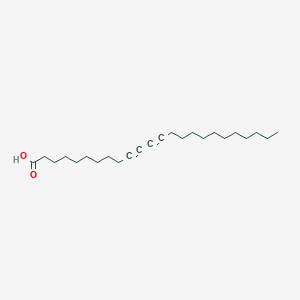
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methoxyphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B14463978.png)
![1-[4-(Prop-1-en-2-yl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14463981.png)
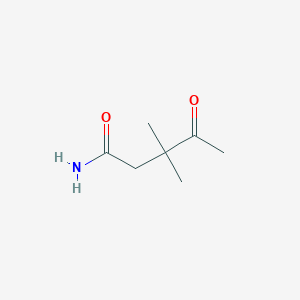
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)

